1-Chloro-3-(pentyloxy)-5-(trifluoromethoxy)benzene
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Overview
Description
1-Chloro-3-(pentyloxy)-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloro group, a pentyloxy group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(pentyloxy)-5-(trifluoromethoxy)benzene typically involves the following steps:
Nucleophilic Substitution:
Electrophilic Aromatic Substitution: The trifluoromethoxy group is introduced via electrophilic aromatic substitution, often using trifluoromethoxy reagents under controlled conditions.
Chlorination: The final step involves the chlorination of the benzene ring, which can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(pentyloxy)-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Ammonia, thiols, alkoxides.
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dechlorinated benzene derivatives.
Substitution Products: Aminated or thiolated benzene derivatives.
Scientific Research Applications
1-Chloro-3-(pentyloxy)-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(pentyloxy)-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
1-Chloro-3-(trifluoromethoxy)benzene: Lacks the pentyloxy group, resulting in different chemical properties.
1-Chloro-3-(pentyloxy)benzene: Lacks the trifluoromethoxy group, affecting its reactivity and applications.
1-Chloro-5-(trifluoromethoxy)benzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness: 1-Chloro-3-(pentyloxy)-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both pentyloxy and trifluoromethoxy groups enhances its versatility in various applications.
Properties
IUPAC Name |
1-chloro-3-pentoxy-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-3-4-5-17-10-6-9(13)7-11(8-10)18-12(14,15)16/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJPUHSBFOEZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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